Bis(1,3-diazidopropan-2-yl) hexanedioate
Description
Bis(1,3-diazidopropan-2-yl) hexanedioate is a derivative of adipic acid (hexanedioic acid) esterified with two 1,3-diazidopropan-2-yl groups. The compound’s structure features a central adipate backbone flanked by highly reactive diazido (-N₃) groups.
The diazido groups introduce instability due to their propensity for exothermic decomposition, necessitating careful handling. This contrasts with non-energetic adipate esters, such as plasticizers or pharmaceutical excipients, which prioritize stability and low toxicity .
Properties
CAS No. |
81397-63-9 |
|---|---|
Molecular Formula |
C12H18N12O4 |
Molecular Weight |
394.35 g/mol |
IUPAC Name |
bis(1,3-diazidopropan-2-yl) hexanedioate |
InChI |
InChI=1S/C12H18N12O4/c13-21-17-5-9(6-18-22-14)27-11(25)3-1-2-4-12(26)28-10(7-19-23-15)8-20-24-16/h9-10H,1-8H2 |
InChI Key |
CYPRSKJNHFOJOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diazidopropan-2-yl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-diazidopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Bis(1,3-diazidopropan-2-yl) hexanedioate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-diazidopropan-2-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Bis(1,3-diazidopropan-2-yl) hexanedioate include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Bis(1,3-diazidopropan-2-yl) hexanedioate depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction may produce amines.
Scientific Research Applications
Bis(1,3-diazidopropan-2-yl) hexanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Bis(1,3-diazidopropan-2-yl) hexanedioate involves its interaction with molecular targets through its azide and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved may include the formation of reactive intermediates and the subsequent reactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Adipate Esters
Key Observations :
- Substituent Reactivity : The diazido groups in the target compound contrast sharply with the inert 2-ethylhexyl (DEHA) or isopropyl groups. Diazides participate in rapid reactions (e.g., Staudinger or Huisgen cycloadditions), whereas DEHA’s bulky alkyl groups enhance flexibility in plastics .
- Macrocycle Formation : Bis(7-oxooctyl) hexanedioate reacts with phthalic dihydrazide to form macrocycles rather than linear polymers, highlighting how ketone substituents direct reaction pathways . The diazido analog’s reactivity might favor explosive decomposition or polymerization under specific conditions.
Physical and Chemical Properties
Table 2: Comparative Properties
Key Findings :
- Stability : The diazido compound’s instability contrasts with DEHA’s widespread use as a stable plasticizer. DEHA’s branched alkyl chains reduce crystallinity and enhance compatibility with polymers .
- Reactivity : Divinyl adipate’s vinyl groups enable radical polymerization, whereas the diazido compound’s reactivity is dominated by azide decomposition or cycloadditions .
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